molecular formula C7H8N2 B1166149 germanium(IV) phthalocyanine dichloride CAS No. 19566-97-3

germanium(IV) phthalocyanine dichloride

Cat. No.: B1166149
CAS No.: 19566-97-3
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Description

Germanium(IV) phthalocyanine dichloride (CAS 19566-97-3) is a metallophthalocyanine complex with significant promise in advanced materials science and biomedical research. Its strong absorption in the red region of the visible light spectrum makes it an excellent candidate as a photosensitizer for Photodynamic Therapy (PDT). In vitro studies on human oesophageal carcinoma cells have shown that sulfonated derivatives of germanium phthalocyanine induce a potent phototoxic effect, effectively reducing cell viability by employing both apoptotic and necrotic cell death pathways . The intense absorption, high triplet state quantum yields, and long triplet lifetime are critical for efficient sensitization and generation of singlet oxygen, the cytotoxic agent in PDT . Beyond biomedical applications, this compound serves as a versatile building block in organic electronics. Main-group phthalocyanines like this germanium complex are increasingly investigated for their charge-transport properties and can be engineered to exhibit n-type or ambipolar semiconductor behavior, making them suitable for use in organic field-effect transistors (OFETs) and other molecular electronic devices . This compound is supplied for research purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant material safety data sheet (MSDS) prior to use.

Properties

CAS No.

19566-97-3

Molecular Formula

C7H8N2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Germanium Iv Phthalocyanine Dichloride

Template Synthesis Approaches for the Phthalocyanine (B1677752) Macrocycle with Germanium Precursors

The formation of the phthalocyanine macrocycle around a central germanium ion is a classic example of template synthesis, where the metal ion organizes the precursor molecules into the correct orientation for cyclization.

The most common method for synthesizing the phthalocyanine core is the direct cyclotetramerization of phthalonitrile (B49051) derivatives. nih.gov This reaction involves the condensation of four equivalents of a phthalonitrile precursor at high temperatures, typically above 180°C. researchgate.net The presence of a metallic species is crucial to act as a template, guiding the assembly of the four isoindole units into the characteristic 18-π electron aromatic macrocycle. While various phthalonitrile precursors can be used, the fundamental reaction remains the ring-closing condensation to form the stable phthalocyanine structure. nih.govrsc.org The reaction can be carried out in high-boiling solvents such as quinoline (B57606) or through solvent-free fusion methods. google.com

In the synthesis of germanium(IV) phthalocyanine dichloride, germanium tetrachloride (GeCl₄) serves as the essential germanium precursor and template. wikipedia.orgnih.gov When heated with phthalonitrile or its more reactive equivalent, 1,3-diiminoisoindoline, in a high-boiling solvent like quinoline, the GeCl₄ molecule coordinates the nitrogen atoms of the precursor molecules. google.com This coordination pre-organizes the four precursor units around the central germanium atom, facilitating the intramolecular cyclization and subsequent aromatization to yield the thermodynamically stable phthalocyanine macrocycle. The germanium atom is incorporated into the central cavity of the ring in the +4 oxidation state, and two of the original chloride ions from the precursor remain coordinated in the axial positions, perpendicular to the plane of the macrocycle, yielding the final this compound product.

Post-Synthetic Modification Strategies and Functionalization of this compound

The this compound molecule is not merely a final product but a versatile intermediate for further chemical derivatization. Modifications can be targeted at the axial chloride ligands or the peripheral positions of the phthalocyanine ring, enabling fine-tuning of the compound's properties.

The two chloride ligands in the axial positions of this compound are labile and can be readily substituted by a variety of other ligands through nucleophilic substitution reactions. This process is a cornerstone of derivatization, allowing for the introduction of new functional groups that can dramatically alter the molecule's properties. A common reaction is hydrolysis, where the dichloride is converted to the corresponding dihydroxide (GePc(OH)₂). researchgate.netresearchgate.net This dihydroxy species can then serve as a precursor for further condensation reactions. Other nucleophiles, including alkoxides, phenoxides, and thiolates, can also displace the chloride ligands to form new axially substituted germanium phthalocyanines. This versatility allows for the attachment of a wide range of functional moieties, which is a critical step for creating more complex molecular architectures like polymers. researchgate.net

Starting MaterialReagent/ConditionProduct
GePcCl₂Water (Hydrolysis)GePc(OH)₂
GePcCl₂Alcohols (ROH)GePc(OR)₂
GePcCl₂Phenols (ArOH)GePc(OAr)₂
GePcCl₂Carboxylic Acids (RCOOH)GePc(OOCR)₂

This table illustrates common axial ligand exchange reactions for this compound (GePcCl₂).

Modifying the periphery of the phthalocyanine ring is a powerful strategy to control properties such as solubility, aggregation behavior, and electronic characteristics. umich.edu These modifications are typically introduced by using substituted phthalonitrile precursors in the initial cyclotetramerization reaction. nih.govresearchgate.net For instance, the synthesis of octaalkyl- or octaalkoxy-substituted germanium(IV) phthalocyanine dichlorides starts from the corresponding 4,5-disubstituted phthalonitriles. researchgate.net The presence of bulky alkyl or alkoxy chains on the periphery enhances the solubility of the resulting phthalocyanine in common organic solvents, which is often a major limitation for the unsubstituted parent compound. nih.gov These peripheral groups can also influence the intermolecular π-π stacking, thereby modulating the material's solid-state properties and performance in electronic devices. umich.edu

Peripheral SubstituentPrecursor ExampleResulting Property Modulation
Octa-tert-butyl4-tert-butylphthalonitrileEnhanced solubility, modified electronic absorption
Octa-alkoxy4,5-dialkoxyphthalonitrileGreatly enhanced solubility, liquid crystalline properties
Octa-alkyl4,5-dialkylphthalonitrileEnhanced solubility, altered intermolecular packing

This table provides examples of how peripheral substituents, introduced via the phthalonitrile precursor, can modify the properties of the resulting germanium phthalocyanine complex.

This compound is an excellent monomer for the synthesis of well-defined oligomers and polymers. These extended structures are typically formed by linking individual phthalocyanine units through bridging ligands that replace the axial chlorides. One established method involves reacting the dichloride derivative with bifunctional reagents. For example, the reaction of octa-substituted germanium phthalocyanine dichlorides with bis(bromomagnesium)acetylene results in acetylene-bridged oligomers. researchgate.net This approach allows for the creation of rigid, cofacially stacked phthalocyanine arrays with strong electronic coupling between the macrocycles. Another common architecture is the "shish-kebab" polymer, where phthalocyanine units are linked by bivalent bridging ligands connecting the central metal ions of adjacent rings. jchemrev.com These polymeric systems are of significant interest for applications in molecular electronics and catalysis due to their extended conjugated pathways.

MonomerBridging ReagentResulting Structure
(R₈Pc)GeCl₂Bis(bromomagnesium)acetyleneAcetylene-bridged oligomer/polymer
(R₈Pc)GeCl₂Bis(bromomagnesium)-p-diethynylbenzeneDiethynylbenzene-bridged oligomer/polymer
GePc(OH)₂Thermal CondensationPoly(germanoxane)phthalocyanine [-(GePc-O)-]n

This table summarizes key techniques for creating oligomeric and polymeric structures from germanium phthalocyanine monomers.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound often involves a multi-step approach to systematically eliminate various types of impurities. The initial crude product from synthesis can be subjected to a series of washing steps to remove more soluble contaminants. A common procedure involves washing the collected dichlorogermanium phthalocyanine intermediate sequentially with boiling dimethylformamide (DMF) and then with hot methanol. This process is effective in removing residual reactants and certain organic by-products. Following these preliminary washing steps, more advanced purification techniques are employed to achieve high purity.

Column Chromatography:

Column chromatography is a versatile and widely used technique for the separation and purification of phthalocyanine derivatives. The choice of the stationary phase and the mobile phase (eluent) is crucial for effective separation. For this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to interact with the polar functional groups of the phthalocyanine macrocycle.

The selection of the eluent system depends on the polarity of the impurities to be removed. A gradient elution method is often preferred, starting with a non-polar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds with different polarities. For instance, a solvent system starting with a non-polar solvent like hexane (B92381) or toluene (B28343) can be used to elute non-polar impurities, followed by a gradual increase in the proportion of a more polar solvent such as dichloromethane, ethyl acetate, or a mixture thereof, to elute the desired this compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Sublimation:

Sublimation is a powerful purification technique for thermally stable compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly effective for removing non-volatile impurities. This compound can be purified by vacuum sublimation. The crude material is heated under reduced pressure, causing it to sublime and then deposit as purified crystals on a cold surface, leaving behind non-volatile impurities. The temperature and pressure are critical parameters that need to be carefully controlled to ensure efficient sublimation without thermal decomposition of the compound. While specific conditions can vary depending on the equipment and the nature of the impurities, temperatures in the range of 400-500°C and a high vacuum are generally required for the sublimation of metallophthalocyanines.

Recrystallization:

Recrystallization is another common technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, finding a suitable single solvent for recrystallization can be challenging due to its limited solubility in many common organic solvents. Therefore, a mixed solvent system is often employed. A typical approach involves dissolving the compound in a minimal amount of a "good" solvent (in which it is more soluble) at an elevated temperature, and then gradually adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Slow cooling of this saturated solution allows for the formation of high-purity crystals of this compound, while the impurities remain dissolved in the mother liquor. The choice of solvents is determined empirically, with combinations like toluene/hexane or chloroform/methanol being potential candidates.

The effectiveness of these purification techniques is ultimately assessed by various analytical methods, including spectroscopy (UV-Vis, FT-IR, NMR) and elemental analysis, to confirm the identity and purity of the final product.

Purification Technique Key Parameters Typical Conditions/Reagents Advantages Challenges
Solvent Washing Solvent Type, TemperatureBoiling Dimethylformamide, Hot MethanolSimple, effective for removing soluble impurities.Limited effectiveness for impurities with similar solubility.
Column Chromatography Stationary Phase, Mobile PhaseStationary Phase: Silica Gel; Mobile Phase: Gradient of non-polar to polar solvents (e.g., Hexane/Dichloromethane)High resolution separation, adaptable to various impurities.Can be time-consuming and require large volumes of solvent.
Sublimation Temperature, PressureHigh vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr), Elevated temperatures (e.g., 400-500°C)Excellent for removing non-volatile impurities, yields high-purity crystals.Requires specialized equipment, potential for thermal decomposition if not carefully controlled.
Recrystallization Solvent System, Cooling RateMixed solvent systems (e.g., Toluene/Hexane)Can yield highly crystalline, pure product.Finding a suitable solvent system can be challenging.

Advanced Spectroscopic and Structural Elucidation of Germanium Iv Phthalocyanine Dichloride Systems

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Molecular Structure and Bonding

IR spectroscopy of metallophthalocyanines highlights characteristic bands of the phthalocyanine (B1677752) macrocycle. These include the out-of-plane and in-plane deformation vibrations of the C-H bonds in the benzene (B151609) rings, typically observed between 720-740 cm⁻¹ and 900-930 cm⁻¹, respectively. bch.ro Stretching vibrations of the C=C bonds in the 1,2,4-trisubstituted aromatic nuclei appear in the 1580-1600 cm⁻¹ and 3050-3100 cm⁻¹ regions, while C=N stretching vibrations are found between 1630-1650 cm⁻¹. bch.ro For substituted phthalocyanines, the disappearance of certain bands, such as the C≡N band from the phthalonitrile (B49051) precursor, confirms the formation of the macrocycle. researchgate.net

Raman spectroscopy offers complementary information. Studies on various metallophthalocyanines have shown that the region between 1350 and 1550 cm⁻¹ is particularly sensitive to the central metal ion, providing a unique "signature" for each compound. rsc.org B₁ bands are often the most intense in the Raman spectra of phthalocyanines. rsc.org The frequency of a band associated with a significant C-N-C ring displacement is notably influenced by the size of the metal ion and its effect on the ring's shape. rsc.org While intermolecular effects in different crystalline forms (polymorphs) have a minimal impact on the Raman spectra, the technique is highly effective for determining intramolecular characteristics due to resonant enhancement. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. For instance, DFT calculations on zinc phthalocyanine have been used to interpret the Raman spectra of a range of metallophthalocyanines. rsc.org In some cases, such as with isolated hydrogen in crystalline germanium, distinct absorption lines in the IR spectrum can be assigned to specific defect locations and charge states. aps.org

Interactive Data Table: Characteristic Vibrational Frequencies for Metallophthalocyanines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueReference
γ(C-H) out-of-plane720 - 740IR bch.ro
δ(C-H) in-plane900 - 930IR bch.ro
ν(C=C) aromatic1580 - 1600IR bch.ro
ν(C=N)1630 - 1650IR bch.ro
Metal-sensitive region1350 - 1550Raman rsc.org
ν(C-H) aromatic3050 - 3100IR bch.ro

Electronic Absorption and Emission Spectroscopy: Interpretation of Q and B Bands and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption, is a cornerstone technique for characterizing phthalocyanines, revealing key information about their electronic structure. The spectra of phthalocyanines are dominated by two principal absorption regions: the Q band in the visible/near-infrared region (around 600-750 nm) and the B band (or Soret band) in the near-ultraviolet region (around 300-400 nm). researchgate.netkyushu-u.ac.jp

The intense B band arises from deeper π-π* transitions, while the Q band, responsible for the characteristic blue-green color of these compounds, corresponds to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netkyushu-u.ac.jp For metallophthalocyanines with D₄h symmetry, the Q band typically appears as a single, sharp peak. nsf.gov However, in metal-free phthalocyanines, the symmetry is lowered to D₂h, causing a splitting of the Q band into two components, often labeled Qx and Qy. nsf.gov

The electronic transitions in phthalocyanines are analogous to those in porphyrins. kyushu-u.ac.jp The weakness of the Q band in some porphyrins is attributed to a near cancellation of transition dipole moments, a consequence of the molecule's alternancy symmetry. kyushu-u.ac.jp The central germanium atom in GePcCl₂ influences the electronic structure, and its coordination environment can further modulate the spectral properties. The transitions are primarily between highly delocalized orbitals of the phthalocyanine macrocycle. nih.gov

The electronic spectrum of GePcCl₂ can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. pradeepresearch.org Changes in solvent polarity can lead to shifts in the absorption bands. pradeepresearch.org This effect arises from the differential stabilization of the ground and excited states of the phthalocyanine molecule by the solvent. For instance, an increase in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift depending on the difference in dipole moment between the ground and excited states. pradeepresearch.org The study of these solvent effects provides insights into the nature of the electronic transitions and the solute-solvent interactions. The UV-Vis spectra of certain phthalocyanine complexes show that the long-wavelength Q-band is the most sensitive to structural changes in the molecule. researchgate.net

Phthalocyanine molecules, including GePcCl₂, have a strong tendency to self-associate or aggregate in solution, which is highly dependent on concentration and the nature of the solvent. pradeepresearch.org This aggregation significantly alters the electronic absorption spectrum. Two primary types of aggregates are distinguished by their spectroscopic signatures:

H-aggregates (hypsochromic): These typically involve a face-to-face stacking of the phthalocyanine molecules. The intermolecular interactions in H-aggregates lead to a blue shift of the Q band compared to the monomer. pradeepresearch.orgresearchgate.net H-aggregates often exhibit low fluorescence quantum yields. pradeepresearch.org

J-aggregates (bathochromic): These are characterized by a head-to-tail or slipped-stack arrangement. The excitonic coupling in J-aggregates results in a red-shifted and often sharpened Q band. pradeepresearch.orgwikipedia.org J-aggregates are known for their high fluorescence quantum yields. pradeepresearch.org

The formation of these aggregates can be observed by monitoring the changes in the UV-Vis spectrum, such as the appearance of new, shifted bands and deviations from the Beer-Lambert law. The specific arrangement of the molecules within the aggregate, including the slip angle, determines whether an H- or J-aggregate is formed. pradeepresearch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Substituent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic phthalocyanine complexes like GePcCl₂ in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of a substituted phthalocyanine typically shows signals for the aromatic protons of the macrocycle and any protons on the peripheral substituents. researchgate.net For example, the aromatic ring protons of a zinc phthalocyanine derivative have been observed in the range of δ 7.88 to 8.43 ppm. researchgate.net The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of substituents, as well as by the central metal and axial ligands. ucl.ac.uk Inductive and mesomeric effects of substituents can cause shielding (upfield shift) or deshielding (downfield shift) of nearby protons. ucl.ac.uk

⁷³Ge NMR has also been utilized to study germanium compounds. The chemical shifts in ⁷³Ge NMR are sensitive to the substituents attached to the germanium atom. For instance, as hydrogen atoms are replaced by aryl groups in ArₓGeH₄₋ₓ, the resonances shift progressively upfield. researchgate.net

NMR is also invaluable for studying the effects of axial ligation. The coordination of ligands, such as pyridine, to the central germanium atom in GePc to form GePc(py)₂ results in significant changes in the NMR spectrum. The ¹H NMR spectrum of GePc(py)₂ reveals a strong paratropic ring current, which is indicative of an antiaromatic π-electron circuit in the macrocycle. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Phthalocyanine Systems

Proton TypeTypical Chemical Shift Range (ppm)Influencing FactorsReference
Aromatic (Pc Macrocycle)7.5 - 9.5Substituents, Central Metal, Aggregation researchgate.net
Peripheral Aliphatic1.0 - 4.0Proximity to Pc ring, Substituent type researchgate.net
Axially Coordinated LigandsVaries widelyLigand type, Coordination geometry researchgate.net

Mass Spectrometry for Molecular Integrity and Compositional Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of GePcCl₂ and its derivatives. It provides a direct measure of the mass-to-charge ratio (m/z) of the molecular ion, thereby verifying the successful synthesis of the target compound.

Various ionization techniques can be employed, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) being common for phthalocyanines. ESI-MS has been used to identify platinum-silicon phthalocyanine complexes, where the observed m/z value confirmed the calculated molecular weight. rsc.org

In addition to determining the molecular weight, mass spectrometry can provide information about the fragmentation patterns of the molecule. acs.org Studying the fragments produced upon ionization can help to elucidate the structure and identify labile bonds within the molecule. For instance, studies on free-base phthalocyanine have revealed that the molecular negative ions are highly resistant to dissociative decay. nih.govresearchgate.net

X-ray Diffraction Methodologies for Crystalline Structures and Thin Film Orientation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking distances between adjacent phthalocyanine molecules. worldscientific.com

Phthalocyanines, including germanium phthalocyanines, are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms (e.g., α, β, γ phases). worldscientific.com These polymorphs differ in their molecular packing and can have distinct physical properties. XRD is crucial for identifying and characterizing these different polymorphs.

For thin films, which are relevant for many applications of phthalocyanines in electronics, XRD is used to determine the orientation of the molecules relative to the substrate surface. The structure of vacuum-deposited thin films of germanium phthalocyanine derivatives has been studied, revealing information about their polymorphism and isomorphism with related silicon phthalocyanine films. worldscientific.com The orientation of the phthalocyanine molecules in a thin film significantly impacts its electronic and optical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for investigating the electronic structure of paramagnetic materials, including transition metal complexes and organic radicals. rsc.orgnih.gov

In its ground state, Germanium(IV) Phthalocyanine Dichloride is a diamagnetic compound. The central germanium ion is in a +4 oxidation state with a closed-shell d¹⁰ electronic configuration, and the phthalocyanine macrocycle is a closed-shell ligand. Consequently, the molecule possesses no unpaired electrons and is EPR-silent.

However, EPR spectroscopy becomes an indispensable tool for characterizing radical species derived from the parent compound. Unpaired electrons can be introduced into the phthalocyanine system through chemical or electrochemical oxidation or reduction, leading to the formation of phthalocyanine-based radical cations or anions. These radical species are paramagnetic and exhibit characteristic EPR signals.

For instance, studies on other metallophthalocyanine radicals, such as lithium phthalocyanine (LiPc), demonstrate the utility of EPR. The EPR spectrum of LiPc radicals is sensitive to the partial pressure of oxygen, making it a useful probe for oximetry in biological systems. nih.govdartmouth.edu Similarly, advanced ESR techniques combined with scanning tunneling microscopy have been used to probe the spin state and magnetic interactions of single iron phthalocyanine (FePc) molecules, revealing that the spin density is not only localized on the central metal ion but also distributed across the phthalocyanine ligand. nih.gov

Therefore, while standard this compound is not amenable to EPR analysis, the technique is highly relevant for studying its redox chemistry and the electronic states of its corresponding radical ions or any defect structures that might possess unpaired electrons. The g-factor and hyperfine coupling constants observed in such an EPR spectrum would provide detailed information about the distribution of the unpaired electron's wavefunction over the germanium center and the phthalocyanine macrocycle.

Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Thin Film Characterization

Scanning Probe Microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are essential for characterizing the structure of this compound at the nanoscale, particularly in the form of thin films. These methods provide direct real-space images of surfaces, revealing molecular arrangement, surface morphology, and local electronic properties.

Atomic Force Microscopy (AFM) is used to map the surface topography of thin films. In studies of various phthalocyanine films, AFM has been instrumental in visualizing the growth mode, grain size, and surface roughness. nih.gov It allows for the characterization of molecular ordering, such as the formation of crystalline domains and the orientation of the molecules relative to the substrate. For a system like this compound, AFM would be used to assess the quality of deposited films, understand the influence of substrate temperature and deposition rate on film morphology, and identify the formation of different polymorphs.

Scanning Tunneling Microscopy (STM) goes beyond topography to probe the local electronic density of states of the molecules. STM has been successfully applied to various phthalocyanine molecules, such as copper phthalocyanine (CuPc) and platinum phthalocyanine (PtPc), adsorbed on conductive substrates. researchgate.netacs.org These studies show that STM can resolve the characteristic four-lobed shape of individual phthalocyanine molecules and can even image their molecular orbitals. acs.org Furthermore, by measuring the current-voltage (I-V) characteristics with the STM tip positioned over a molecule, it is possible to investigate its electrical properties. For example, rectification effects have been observed in CuPc molecules on graphite, where the asymmetry in the I-V curve is attributed to the electronic energy levels of the phthalocyanine. nih.gov

For this compound thin films, STM would provide critical insights into the molecular packing and orientation on conductive substrates. It could also be used to study the influence of the axial chloride ligands on the electronic properties and intermolecular interactions within the film.

The table below summarizes typical findings from SPM studies on metallophthalocyanine systems, which are analogous to what would be expected from the analysis of this compound.

TechniqueMetallophthalocyanine ExampleSubstrateKey FindingsReference
AFMGeneric PhthalocyaninesVariousDetermination of film roughness, grain size, and crystalline structure. Used to optimize deposition conditions. nih.govresearchgate.net
STMCopper Phthalocyanine (CuPc)GraphiteObserved rectifying (diode-like) current-voltage characteristics, indicating charge transport asymmetry through the molecule. nih.gov
STMPlatinum Phthalocyanine (PtPc)NaCl/Au(111)Spatially resolved images of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Showed image distortion with tip-sample distance. acs.org
STM/ESRIron Phthalocyanine (FePc)MgO/Ag(100)Combined technique allowed for probing the spin of a single molecule, revealing spin density distribution on both the Fe center and the ligand. nih.gov

Electronic Structure and Theoretical Chemistry of Germanium Iv Phthalocyanine Dichloride

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Design

The electronic structure and properties of Germanium(IV) phthalocyanine (B1677752) dichloride are extensively studied using quantum chemical calculations. Density Functional Theory (DFT) is a primary tool for investigating such organometallic complexes due to its balance of computational cost and accuracy. mdpi.comresearchgate.net DFT methods are employed to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic data. nih.gov For instance, investigations into group 14 phthalocyanines, including the germanium derivative, have utilized DFT to understand their charge transport properties. squarespace.com

Ab initio methods, while more computationally intensive, provide a high level of theory for understanding molecular systems from first principles, without empirical parameters. These methods are crucial for benchmarking DFT results and for designing molecules with specific electronic or optical properties. For related porphyrin and phthalocyanine systems, both DFT and ab initio calculations have been instrumental in elucidating structure-property relationships. mdpi.com The choice of functional and basis set within these computational frameworks is critical and is often validated against experimental data when available. researchgate.net Long-range corrected DFT functionals have proven particularly useful for accurately calculating properties like charge-transfer integrals in phthalocyanine systems. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Level Alignment

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgpurechemistry.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. libretexts.orgsemanticscholar.org

For GePcCl₂, the HOMO and LUMO are primarily located on the extensive π-system of the phthalocyanine macrocycle, with minimal contribution from the central germanium atom or the axial chlorine ligands. squarespace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy of its lowest electronic transition. semanticscholar.org

Computational studies on group 14 phthalocyanines, including GePcCl₂, have determined the energies of these frontier orbitals. squarespace.com Analysis of the molecular orbitals of Germanium Phthalocyanine (GePc) shows that the HOMO-1 orbital has a significant Germanium ns component (29%), which influences its energy level due to relativistic effects. researchgate.net The degeneracy of the LUMO and LUMO+1 orbitals, characteristic of the high symmetry of the phthalocyanine ring, can be lifted by factors such as axial substitution. squarespace.com

Table 1: Calculated Frontier Orbital Energies for Germanium(IV) Phthalocyanine Dichloride

Molecular Orbital Energy (eV)
HOMO -5.25 squarespace.com
LUMO -3.31 squarespace.com
LUMO+1 -3.31 squarespace.com
HOMO-LUMO Gap 1.94 squarespace.com

Data obtained from DFT calculations for compound 3 (GePcCl₂) in the cited study.

Computational Modeling of Spectroscopic Properties (UV-Vis, IR, NMR)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like GePcCl₂. Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating electronic absorption spectra (UV-Vis). nih.govmuni.cz These calculations provide information on vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. muni.czreddit.com

For phthalocyanines, the UV-Vis spectrum is characterized by an intense, sharp absorption in the near-visible region called the Q-band, and a more intense absorption in the UV region known as the Soret or B-band. mdpi.com TD-DFT calculations can predict the energies of these transitions. For GePcCl₂, the calculated vertical transition energy (corresponding to the main absorption) is approximately 1.89 eV. squarespace.com The accuracy of these predictions is sensitive to the chosen functional. muni.cz

In addition to UV-Vis spectra, computational methods can simulate vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Calculations of vibrational frequencies help in the assignment of experimental IR spectra. NMR chemical shifts can also be calculated, providing further structural confirmation, although this is less commonly reported for this specific compound in the reviewed literature.

Table 2: Calculated Spectroscopic Properties for this compound

Property Calculated Value Method
Vertical Transition Energy (Optical Gap) 1.89 eV squarespace.com TD-DFT

Data corresponds to compound 3 (GePcCl₂) from the cited study.

Theoretical Insights into Coordination Geometry and Axial Ligand Influences

In many metallophthalocyanines, the central metal atom lies within the plane of the four coordinating isoindole nitrogen atoms. However, in five-coordinate or six-coordinate complexes with bulky axial ligands, the metal can be displaced from this plane. DFT calculations on related group 14 phthalocyanines confirm that the germanium atom is coordinated to the phthalocyanine ring and the two axial chlorine atoms, resulting in a pseudo-octahedral geometry. squarespace.com Studies on analogous metalloporphyrins with axial ligands show that the nature of the axial ligand (X) significantly influences the M-X bond length and the displacement of the metal atom from the macrocycle's plane. researchgate.netnih.gov For GePcCl₂, the two chlorine atoms are positioned axially, one above and one below the phthalocyanine plane.

Investigation of Charge Distribution and Redox Potentials through Computational Methods

Understanding the distribution of electronic charge within the GePcCl₂ molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods can generate maps of the molecular electrostatic potential (MEP), which highlight electron-rich and electron-poor regions of the molecule. For phthalocyanines, the electron density is largely concentrated on the macrocycle. squarespace.com

Computational electrochemistry allows for the prediction of redox potentials. umn.edursc.org The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are key parameters that can be calculated. These values are directly related to the oxidation and reduction potentials of the molecule. For GePcCl₂, the IP and EA have been calculated using DFT, providing insight into its charge transport characteristics. squarespace.com These calculations generally involve finding the total energy difference between the neutral and charged species. squarespace.comresearchgate.net

Table 3: Calculated Charge-Related Properties for this compound

Property Calculated Value (eV)
Ionization Potential (Gas Phase) 6.20 squarespace.com
Electron Affinity (Gas Phase) 2.51 squarespace.com

Data obtained from DFT calculations for compound 3 (GePcCl₂) in the cited study.

Photophysical and Photochemical Dynamics of Germanium Iv Phthalocyanine Dichloride

Excited State Characterization: Singlet and Triplet State Investigations

Upon absorption of light, germanium(IV) phthalocyanine (B1677752) dichloride is promoted from its ground state (S₀) to an excited singlet state (S₁). The excited state dynamics of metallophthalocyanines are complex and involve several competing deactivation pathways. Investigations into related group IV metal phthalocyanines, such as silicon and tin derivatives, provide significant insight into the behavior of the germanium analogue. researchgate.net

The characterization of these excited states often involves techniques like laser flash photolysis, which allows for the observation of transient absorption spectra. For metallophthalocyanine monomers, excitation leads to the formation of the first excited singlet state, which can then undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). researchgate.net The presence of the relatively heavy germanium atom is expected to enhance the spin-orbit coupling, thereby promoting a more efficient intersystem crossing from the S₁ state to the T₁ state compared to lighter metal analogues.

Studies on similar molecules show that triplet-triplet absorption spectra can be readily obtained, providing information on triplet lifetimes and quantum yields. researchgate.net These triplet states are crucial for many photochemical applications, as their longer lifetimes allow for interaction with other molecules. The energy of the triplet state is a critical parameter, and for similar compounds, it has been estimated to be only slightly lower than the energy gap of molecular oxygen, which has significant implications for energy transfer processes. researchgate.net Ultrafast pump-probe spectrometry reveals that the initial excitation can lead to a torsionally excited state that cools within picoseconds, followed by intersystem crossing to the triplet state on a sub-nanosecond timescale. researchgate.net

Fluorescence and Phosphorescence Quantum Yield Studies and Lifetimes

The de-excitation of the S₁ state can occur through radiative decay, known as fluorescence, or non-radiative pathways including internal conversion and intersystem crossing. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. Metallophthalocyanine monomers generally exhibit strong fluorescence. researchgate.net However, modifications to the central metal or the peripheral and axial ligands can significantly alter the ΦF. For instance, axially substituted silicon phthalocyanines have been shown to have lower fluorescence quantum yields than the unsubstituted parent compound, which suggests that the substitutions promote intersystem crossing. nih.gov

Phosphorescence, the radiative decay from the T₁ state to the S₀ ground state, is also an important photophysical parameter. It is typically observed at lower energies and has a much longer lifetime than fluorescence. Phosphorescence from the lowest excited triplet state has been observed for analogous compounds at low temperatures (77 K) in rigid glass matrices. mdpi.com

The lifetimes of both the singlet (τS) and triplet (τT) excited states are critical for determining the photochemical reactivity of the molecule. The fluorescence lifetime is typically on the nanosecond scale, while triplet lifetimes can be much longer, extending into the microsecond range in the absence of quenchers. researchgate.netresearchgate.net The quantum yields and lifetimes are intrinsically linked; a high fluorescence quantum yield is often associated with a longer fluorescence lifetime and a lower triplet state quantum yield (ΦT), and vice versa. mdpi.com

Table 1: Representative Photophysical Properties of Related Metallophthalocyanines Note: Data for directly analogous Ge(IV)PcCl₂ systems are sparse in the provided literature; these values for related SiPc and AlSP compounds are illustrative of the expected photophysical behavior.

Compound/SystemFluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)Triplet Lifetime (τT)Solvent/Conditions
Silicon Phthalocyanine MonomerHigh (qualitative) researchgate.net~0.20 researchgate.net~150 µs researchgate.netToluene (B28343) researchgate.net
Quaternized Silicon Phthalocyanine (Q-Si1a)0.16 nih.gov--DMSO nih.gov
Sulfonated Silicon Phthalocyanine (S-Si1a)0.27 nih.gov--DMSO nih.gov
Aluminium(III) Sulphonated Phthalocyanine (AlSP)0.360.40490 µsH₂O rsc.org

Singlet Oxygen Generation Mechanisms and Quantum Yield Determination

One of the most significant photochemical properties of germanium(IV) phthalocyanine dichloride is its ability to act as a photosensitizer, generating highly reactive singlet oxygen (¹O₂). This process is fundamental to its application in photodynamic therapy. The generation of singlet oxygen primarily occurs via a Type II photochemical mechanism. researchgate.net

The mechanism proceeds as follows:

Excitation: The phthalocyanine molecule absorbs a photon, transitioning to its excited singlet state (S₁).

Intersystem Crossing: The molecule undergoes efficient intersystem crossing to the long-lived triplet state (T₁). The heavy germanium atom enhances the rate of this process.

Energy Transfer: The excited triplet state photosensitizer interacts with ground state molecular oxygen (³O₂), which is naturally a triplet. Through a Dexter-type energy transfer mechanism, the phthalocyanine returns to its ground state (S₀) while the oxygen is excited to its singlet state (¹O₂). nih.govnih.gov

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed by the sensitizer (B1316253). An effective photosensitizer is characterized by a high ΦΔ value. nih.gov Studies on structurally similar silicon phthalocyanines show that ΦΔ values can be very high, in some cases approaching unity. nih.gov The value of ΦΔ is influenced by the triplet state quantum yield (ΦT) and the triplet state lifetime (τT); a high triplet yield and a sufficiently long lifetime are prerequisites for efficient energy transfer to molecular oxygen.

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Structurally Related Phthalocyanines These values illustrate the high potential of phthalocyanines as singlet oxygen generators.

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Solvent
Silicon Phthalocyanine (Si1a)0.43 nih.govDMSO nih.gov
Quaternized Silicon Phthalocyanine (Q-Si1a)0.94 nih.govDMSO nih.gov
Sulfonated Silicon Phthalocyanine (S-Si1a)0.58 nih.govDMSO nih.gov
GQD₆-ZnTPPcQ Conjugate0.27 nih.gov-

Photoreduction and Photodegradation Pathways in this compound Systems

Photostability is a critical factor for any molecule intended for phot-based applications. Photodegradation is an oxidative process where the photosensitizer is irreversibly altered upon photoirradiation. mdpi.com The degradation of metallophthalocyanines in solution is often attributed to reactions involving molecular oxygen, which the phthalocyanine itself sensitizes. mdpi.com

Two primary mechanisms involving oxygen are considered:

Reaction with singlet oxygen (¹O₂), where the highly reactive ¹O₂ attacks the phthalocyanine macrocycle.

Formation of a transient complex with ground state oxygen (O₂), which can then lead to decomposition. mdpi.com

The main product of metallophthalocyanine photodegradation is often identified as phthalimide (B116566) or its derivatives, indicating a cleavage of the macrocyclic ring structure. mdpi.com The rate of photodegradation can be highly dependent on the solvent environment. The kinetics of the degradation process are typically first-order with respect to the phthalocyanine concentration and are influenced by the molecular structure and interactions with solvent molecules. mdpi.com Furthermore, the generation of other reactive oxygen species (ROS), such as superoxide (B77818) radicals (·O₂⁻) and hydroxyl radicals (·OH), can also contribute to the degradation of the dye, particularly in heterogeneous systems. mdpi.com Photoreduction of the central metal is another possible pathway, though less commonly cited as a primary degradation route for stable M(IV) species compared to oxidative attack on the ligand.

Energy Transfer and Electron Transfer Processes in Hybrid and Multi-Component Architectures

When this compound is incorporated into larger molecular systems, such as donor-acceptor hybrids or conjugates with nanoparticles, complex energy transfer (EET) and photoinduced electron transfer (PET) processes can occur. nih.govrsc.org These processes are critical for applications in artificial photosynthesis and molecular photovoltaics. psu.edu

In a typical donor-acceptor dyad, excitation of one component can be followed by:

Energy Transfer (EET): The excitation energy is non-radiatively transferred from the initially excited component (donor) to the other component (acceptor). This can occur via Förster (dipole-dipole) or Dexter (electron exchange) mechanisms. nih.gov For instance, in systems where a boron dipyrromethene (BODIPY) dye is linked to a silicon phthalocyanine, excitation of the BODIPY part can lead to efficient energy transfer to the phthalocyanine core. rsc.org

Charge Transfer (CT) / Electron Transfer (PET): An electron is transferred from the electron donor to the electron acceptor, creating a charge-separated state (e.g., Pc⁺-Acceptor⁻ or Pc⁻-Donor⁺). psu.edursc.org

The competition between EET and CT is strongly influenced by the solvent polarity and the energetic landscape of the system. rsc.orgpsu.edursc.org In nonpolar solvents like toluene, EET often dominates, whereas in polar solvents like N,N-dimethylformamide (DMF), charge transfer becomes a more favorable deactivation pathway. rsc.org The efficiency of charge transfer can be systematically tuned by modifying the electron-accepting or electron-donating properties of the phthalocyanine or its linked partners. nih.gov The lifetime of the resulting charge-separated state is a key parameter, with solvent stabilization playing a major role; nonpolar solvents can sometimes prolong the lifetime of the charge-separated state compared to polar solvents where rapid charge recombination can occur. rsc.org

Advanced Materials Science and Optoelectronic Applications of Germanium Iv Phthalocyanine Dichloride

Thin Film Fabrication Methodologies and Morphology Control

The performance of optoelectronic devices based on organic semiconductors is critically dependent on the molecular ordering and crystalline structure of the active layers. For Germanium(IV) phthalocyanine (B1677752) dichloride (GePcCl₂), controlling the morphology of thin films is paramount to harnessing its full potential. The fabrication method and the parameters used during deposition are key determinants of the film's final characteristics.

Vacuum Deposition and Solution Processing Techniques

The fabrication of Germanium(IV) phthalocyanine dichloride thin films is primarily achieved through two main methodologies: vacuum deposition and solution processing.

Vacuum Deposition: This is the most common method for depositing unsubstituted metal phthalocyanines like GePcCl₂ due to their typical insolubility in common organic solvents. acs.org Thermal evaporation in a high-vacuum environment (e.g., 10⁻⁴ Torr) involves heating the source material until it sublimes. researchgate.net The gaseous molecules then travel and condense onto a temperature-controlled substrate, forming a thin film. A specialized high-purity version of this technique, known as train sublimation, can be used to purify GePcCl₂ prior to or during deposition. squarespace.com This method allows for precise control over film thickness and can produce highly ordered films, especially when deposition rates are slow. acs.org

Solution Processing: While less common for the base compound, solution-based techniques like spin-coating or inkjet printing become viable if the GePcCl₂ molecule is functionalized with solubilizing groups, such as alkyl chains. acs.org This approach involves dissolving the modified phthalocyanine in a suitable solvent and then applying it to a substrate. While potentially more cost-effective for large-area applications, achieving high degrees of molecular order can be more challenging compared to vacuum deposition and often requires subsequent processing steps like annealing.

Influence of Deposition Parameters on Film Structure and Orientation

The structural and morphological properties of GePcCl₂ thin films are not intrinsic to the material alone but are heavily influenced by the conditions under which the film is grown. Control over these parameters is essential for tailoring the film for specific applications.

Key deposition parameters include:

Substrate Temperature: The temperature of the substrate during deposition is a critical factor. It influences the surface mobility of the arriving molecules, which in turn affects nucleation, crystal growth, and the final grain size of the film. researchgate.net

Deposition Rate: A slower deposition rate generally allows more time for molecules to arrange themselves into a thermodynamically favorable, ordered state, leading to higher crystallinity. acs.orgresearchgate.net

Working Pressure: In vacuum deposition, the pressure of the chamber affects the mean free path of the evaporated molecules and can influence the energy with which they arrive at the substrate. researchgate.net

Substrate Surface Treatment: The nature of the substrate surface can be modified to promote specific growth modes. Depositing a hydrophobic inducing layer, such as para-sexiphenylene (p-6p) or octadecyltrichlorosilane (B89594) (ODTS), can template the growth of the phthalocyanine layer, a technique known as weak epitaxial growth, which produces highly ordered films with enhanced charge transport properties. acs.org

External Fields: The application of external electric or magnetic fields during vacuum deposition has been shown to influence the molecular orientation and polymorphism in other metal phthalocyanines, offering another potential avenue for controlling the structure of GePcCl₂ films. researchgate.net

The interplay of these factors determines the final film morphology, including molecular orientation (edge-on vs. face-on stacking), crystallinity, and surface roughness, which directly impact the electronic and optical properties of the device. researchgate.netmdpi.commdpi.com

ParameterInfluence on Thin Film Morphology
Substrate Temperature Affects molecular surface mobility, crystal growth, and grain size. researchgate.net
Deposition Rate Slower rates can lead to higher crystallinity and more ordered films. acs.orgresearchgate.net
Substrate Treatment Inducing layers can template film growth, enhancing molecular order. acs.org
External Fields Can influence molecular orientation and polymorphism. researchgate.net

Organic Photovoltaics (OPVs) and Solar Energy Conversion Architectures

This compound has been investigated for its potential use in organic solar cells, where its strong light absorption and semiconductor properties are of interest. Its function within the device architecture is crucial to performance.

Role as Electron Donor or Acceptor Materials

In the context of planar heterojunction (PHJ) organic photovoltaic devices, materials are classified as either electron donors (p-type) or electron acceptors (n-type) based on their energy levels. Studies have assessed GePcCl₂ in both roles.

As an Electron Acceptor: Research has demonstrated that GePcCl₂ can function as an electron acceptor material when paired with pentacene (B32325), a well-known electron donor. squarespace.comacs.org In this configuration, the device is capable of harvesting triplet energy that results from the singlet fission process in pentacene. squarespace.comacs.org

As an Electron Donor: When paired with a fullerene acceptor like C₆₀, GePcCl₂ was evaluated for its potential as an electron-donating material. However, initial assessments showed no evidence of photocurrent contribution from GePcCl₂, unlike its silicon-containing counterpart (Cl₂-SiPc), which did show activity as a donor. squarespace.comacs.org This suggests that in its dichloride form, GePcCl₂ is better suited to an acceptor role in OPV devices.

Device ConfigurationDonor MaterialAcceptor MaterialObserved Role of GePcCl₂Photocurrent Contribution
Configuration 1 PentaceneGePcCl₂ Electron AcceptorYes (via triplet harvesting) squarespace.comacs.org
Configuration 2 GePcCl₂ C₆₀Electron DonorNo evidence of contribution squarespace.comacs.org

Charge Transport Mechanisms in Organic Photovoltaic Devices

Efficient charge transport is fundamental to the operation of an organic photovoltaic cell. After excitons are generated by light absorption and dissociated into free electrons and holes at the donor-acceptor interface, these charges must be transported to their respective electrodes to generate current.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Phenomena

While research on this compound in OLEDs is not as extensive as in photovoltaics, the properties of related phthalocyanine compounds suggest potential applications in this field.

Role in Organic Light-Emitting Diodes (OLEDs)

The direct application of GePcCl₂ in OLEDs is an emerging area of interest. Based on analogous compounds, its most likely role would be as an emissive dopant in a host material. For instance, axially modified silicon phthalocyanines (SiPcs), which are structurally similar to GePcCl₂, have been successfully used as dopant red emitters in both solution-processed and vapor-deposited OLEDs. rsc.org These SiPc-doped devices exhibit narrow electroluminescence spectra in the near-infrared region (~700 nm) and have achieved external quantum efficiencies of up to 2.5%. rsc.org

By analogy, GePcCl₂ could potentially serve as a dopant to produce near-infrared (NIR) or deep-red emission with high color purity. Furthermore, devices integrating bulk germanium with OLEDs (Ge-OLEDs) have been developed for short-wave infrared-to-visible light upconversion, demonstrating the compatibility of germanium-based materials within an OLED framework. researchgate.net In such a device, photogenerated carriers from the germanium component are injected into the electroluminescent layers of the OLED to produce light. researchgate.net These examples highlight the potential, yet to be fully realized, for GePcCl₂ and its derivatives in advanced OLED technologies.

Chemoresistive and Optical Sensor Platforms

This compound belongs to the broader class of metallophthalocyanines (MPcs), which are highly investigated as the active material in chemiresistive sensor platforms. Chemiresistive sensors function based on the principle of detecting changes in electrical conductivity when the sensing material is exposed to target analytes. instras.com Phthalocyanine-based sensors are valued for their high thermal and chemical stability, and their sensitivity can be tuned by modifying the central metal ion and peripheral substituents. arxiv.org These sensors are typically fabricated by depositing a thin film of the phthalocyanine material onto interdigitated electrodes. rsc.orgnih.gov When gas molecules adsorb onto the film surface, they interact with the phthalocyanine molecules, leading to a measurable change in the material's resistance. instras.com

The sensing platform can be enhanced by creating hybrid materials. For instance, functionalizing single-walled carbon nanotubes (SWNTs) with phthalocyanine derivatives combines the excellent electrical properties and high surface area of SWNTs with the chemical selectivity of the macrocycle, leading to sensitive detection of pollutants like nitrogen dioxide (NO2), sulfur dioxide (SO2), and ozone (O3). youtube.com Furthermore, constructing heterojunctions, such as between a two-dimensional material like molybdenum disulfide (MoS2) and one-dimensional copper phthalocyanine nanowires, can significantly improve sensor performance by providing more active sites and enhancing charge transfer properties. arxiv.org

Gas Sensing Mechanisms and Material Interactions

The gas sensing mechanism of metallophthalocyanine films is primarily based on charge transfer interactions between the analyte gas and the p-type semiconducting macrocycle. instras.com In their normal state, MPc films exhibit p-type conductivity due to the presence of oxygen, which acts as a dopant, creating charge carriers (holes). rsc.org When the sensor is exposed to a reducing (electron-donating) gas, such as ammonia (B1221849) (NH3), the gas molecules donate electrons to the phthalocyanine ring. rsc.org This process neutralizes the holes, leading to a decrease in charge carrier concentration and thus an increase in the film's electrical resistance. rsc.orgnih.gov

Table 1: Interaction of Analytes with p-Type Phthalocyanine Sensors

Analyte TypeInteraction MechanismEffect on Hole ConcentrationResulting Change in ResistanceExample Analytes
Electron-Donating (Reducing) Charge transfer from analyte to Pc film; hole trapping/annihilation. rsc.orgnih.govDecreaseIncreaseAmmonia (NH3), Amines rsc.org
Electron-Withdrawing (Oxidizing) Charge transfer from Pc film to analyte; creation of new holes. youtube.comIncreaseDecreaseNitrogen Dioxide (NO2), Ozone (O3) youtube.com

Photocatalytic Applications and Reaction Mechanisms

Metallophthalocyanines, including germanium derivatives, are recognized for their potential in photocatalysis, particularly for environmental remediation. rsc.orgresearchgate.net Their strong absorption in the visible light spectrum makes them excellent photosensitizers. rsc.orgresearchgate.net In a typical heterogeneous photocatalytic system, the phthalocyanine is immobilized on a stable, wide-bandgap semiconductor support, such as titanium dioxide (TiO2). mdpi.com This hybrid material can then harness visible light, which the semiconductor alone cannot, to drive chemical reactions. rsc.org

The general mechanism involves the phthalocyanine absorbing a photon, which promotes it to an excited singlet state, followed by conversion to a more stable, longer-lived triplet state. mdpi.com From this excited state, two primary pathways can occur: 1) energy transfer to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), or 2) electron transfer to the conduction band of the TiO2 support. researchgate.netmdpi.com The injected electron can then react with oxygen to form superoxide (B77818) radicals (•O₂⁻), while the oxidized phthalocyanine is regenerated. These reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals (formed through subsequent reactions), are powerful oxidizing agents that can decompose persistent organic pollutants into simpler, less harmful compounds like carbon dioxide and water. mdpi.commdpi.com

Catalytic Activity in Organic Transformations

The photocatalytic properties of metallophthalocyanines are applied to the degradation of a wide range of organic pollutants in wastewater. rsc.orgresearchgate.net Research has demonstrated the effective decomposition of compounds such as phenols, dyes, and pharmaceuticals. For example, nanocomposites of TiO2 and various metallophthalocyanines (containing copper, zinc, or nickel) have been successfully used for the photocatalytic degradation of the antibiotic sulfamethoxazole (B1682508) under visible light irradiation. mdpi.com The efficiency of these catalytic systems depends on factors such as the central metal ion, the stability of the phthalocyanine, and its interaction with the support material. mdpi.com While many studies focus on other metals, the fundamental photophysical properties of the phthalocyanine macrocycle suggest that germanium phthalocyanine complexes can also serve as effective photocatalysts for such organic transformations. researchgate.net

Environmental Remediation and Energy Conversion Processes

The application of phthalocyanine-based photocatalysts is a significant area of research for environmental remediation. rsc.orgresearchgate.net By immobilizing the phthalocyanine on a support, the catalyst can be easily recovered and reused, which is a key advantage for practical applications in water treatment. researchgate.net The ability to use sunlight as the energy source makes this a sustainable and cost-effective technology for breaking down harmful chemical contaminants. researchgate.netmdpi.com

In the field of energy conversion, phthalocyanines are extensively studied as sensitizer (B1316253) dyes in dye-sensitized solar cells (DSSCs). nih.govnih.gov A DSSC converts light into electricity through a photo-electrochemical process. youtube.com The phthalocyanine dye, adsorbed onto a nanocrystalline semiconductor film (typically TiO2), absorbs incoming photons. youtube.comyoutube.com This excites an electron in the dye, which is then rapidly injected into the conduction band of the TiO2. youtube.com The electrons travel through the semiconductor to an external circuit, generating an electric current. youtube.com The dye is then regenerated by an electron from a redox electrolyte (commonly an iodide/triiodide pair), which in turn is regenerated at the counter-electrode, completing the circuit. youtube.com The chemical stability and high absorption coefficient of phthalocyanines in the solar spectrum make them promising candidates for developing efficient and low-cost solar cells. nih.gov

Table 2: Components and Functions in a Phthalocyanine-Based Dye-Sensitized Solar Cell (DSSC)

ComponentMaterial ExampleFunction
Photoanode Nanocrystalline Titanium Dioxide (TiO2) on conductive glass youtube.comProvides a high surface area for dye adsorption and acts as the electron acceptor and conductor. youtube.com
Sensitizer Dye This compoundAbsorbs photons from sunlight and injects excited electrons into the photoanode's conduction band. youtube.com
Electrolyte Iodide/Triiodide (I⁻/I₃⁻) in a solvent youtube.comRegenerates the oxidized dye by donating an electron and transports charge to the counter-electrode. youtube.com
Counter-electrode Platinum-coated conductive glass youtube.comCatalyzes the reduction of the electrolyte, accepting electrons from the external circuit to complete the electrical loop. youtube.com

Nonlinear Optics (NLO) and Optical Limiting Properties

This compound is a compound of significant interest for applications in nonlinear optics (NLO), particularly for optical limiting. uni-bremen.de Optical limiters are materials that exhibit high transmittance at low input light intensity but low transmittance at high intensity, making them useful for protecting sensitive optical sensors and human eyes from damage by intense laser pulses. instras.comuni-tuebingen.de The effectiveness of phthalocyanines in NLO applications stems from their extensive π-conjugated electron system, which imparts high molecular polarizability. acrhem.org

The choice of germanium as the central metal is strategic. Its +4 oxidation state allows for the attachment of two axial ligands (dichloride in this case) perpendicular to the plane of the macrocycle. uni-bremen.de These axial substitutions can enhance solubility, prevent molecular aggregation, and, crucially, introduce a permanent dipole moment that can improve the third-order NLO properties of the molecule. uni-bremen.de Z-scan is a common experimental technique used to measure the nonlinear absorption and refraction of these materials and evaluate their optical limiting performance. worldscientific.com Studies show that the NLO performance of Ge(IV) phthalocyanines can be superior when they are embedded in solid-state polymer matrices compared to being in solution, which is advantageous for fabricating practical devices. worldscientific.com

Table 3: Principle of Reverse Saturable Absorption (RSA) in Optical Limiting

Light IntensityMolecular StateAbsorption Cross-SectionOverall AbsorptionTransmittance
Low Most molecules are in the ground state.Ground-state cross-section (σ₀) is small.LowHigh
High A significant population is promoted to the excited state.Excited-state cross-section (σₑₓ) is large (σₑₓ > σ₀). uni-tuebingen.deHighLow

Q & A

Q. Table 1: Comparative Properties of Group IV Phthalocyanine Dichlorides

PropertyGe(IV) Phthalocyanine Dichloride (Predicted)Sn(IV) Phthalocyanine Dichloride
Magnetic Moment (μB)~0 (diamagnetic)1.68 (S = ½ radical)
λmax (Q-band, nm)680–720670 (blue-shifted)
Thermal Stability (°C)>200 (decomposes)180–220

Q. Table 2: Best Practices for Data Management

GuidelineSource
Use FAIR-compliant repositories (e.g., Zenodo)
Document synthesis parameters in machine-readable formats
Disclose raw spectra and crystallographic files

Methodological Recommendations

  • For reproducibility, provide step-by-step protocols with error margins (e.g., ±2°C for temperature-sensitive reactions) .
  • Address ethical standards by disclosing funding sources and potential conflicts of interest in publications .
  • Use blind testing in spectroscopic analyses to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.